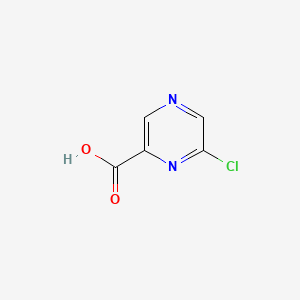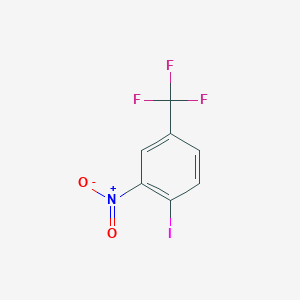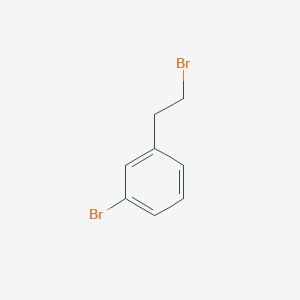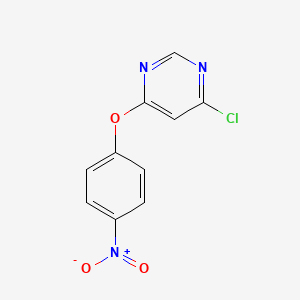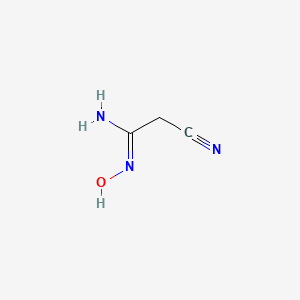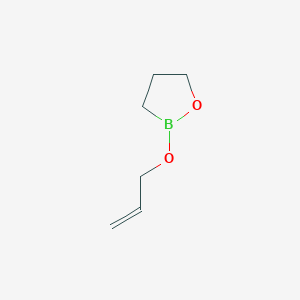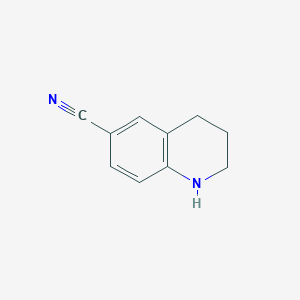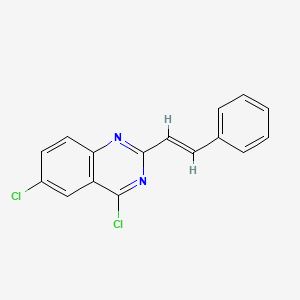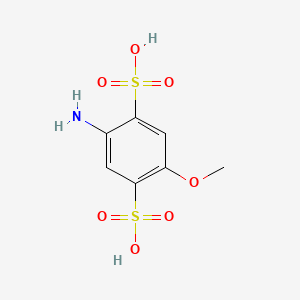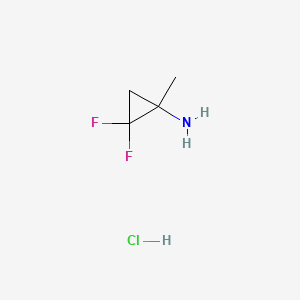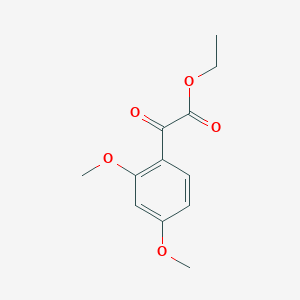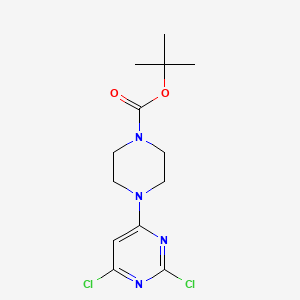
tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate” is a chemical compound. It is a derivative of N-Boc piperazine . N-Boc piperazine and its simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds .
Synthesis Analysis
Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .Molecular Structure Analysis
The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis . The molecule of 1 is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of 2 is L-shaped with the molecule being twisted at the C10 atom .科学的研究の応用
Synthesis and Characterization
- Synthesis Techniques: The compound is typically synthesized through condensation reactions involving specific precursors in the presence of catalysts under controlled conditions. This process often involves spectroscopic methods such as LCMS, 1H NMR, 13C NMR, IR, and CHN elemental analysis for characterization. Single crystal XRD data further confirm the structure, showcasing its crystalline form in specific crystal systems with detailed unit cell parameters (C. Sanjeevarayappa et al., 2015) Sanjeevarayappa et al., 2015.
- Molecular Structure: Studies have detailed the molecular and crystal structure of derivatives, revealing the conformation of the piperazine ring and the interactions within the crystal, such as C—H⋯O hydrogen bonds and π–π stacking interactions. These structural insights are crucial for understanding the compound's reactivity and potential for further chemical modifications (S. Anthal et al., 2018) Anthal et al., 2018.
Biological Evaluation
- Antibacterial and Anthelmintic Activity: Initial screenings for biological activities have shown that certain derivatives exhibit moderate anthelmintic activity and poor antibacterial activity. These evaluations are important for identifying potential therapeutic applications and guiding further modifications to enhance biological efficacy (C. Sanjeevarayappa et al., 2015) Sanjeevarayappa et al., 2015.
- Analgesic Activity Modification: Research into related structures, like N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, demonstrates the potential for chemical modification to improve pharmacological profiles, including enhanced analgesic activity without significant side effects. This underscores the importance of structural analogs in the development of new therapeutic agents (Cunbin Nie et al., 2020) Nie et al., 2020.
Advanced Applications
- The research extends beyond basic biological activities, exploring complex synthesis pathways for related compounds that serve as intermediates in the development of anticancer drugs and inhibitors targeting specific biochemical pathways. Such studies highlight the compound's role in synthesizing biologically active molecules with potential therapeutic applications (Binliang Zhang et al., 2018) Zhang et al., 2018.
将来の方向性
Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (1) and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) serve as useful building blocks/intermediates in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities such as the antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . This suggests that “tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate” and its derivatives could be further explored for their potential biological activities.
特性
IUPAC Name |
tert-butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N4O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-8-9(14)16-11(15)17-10/h8H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGLJGSQRQHRPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561917 |
Source


|
| Record name | tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate | |
CAS RN |
1155306-28-7 |
Source


|
| Record name | tert-Butyl 4-(2,6-dichloropyrimidin-4-yl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate](/img/structure/B1315791.png)
